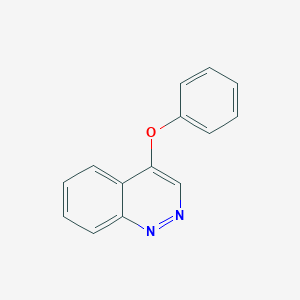

4-Phenoxycinnoline

説明

Structure

3D Structure

特性

分子式 |

C14H10N2O |

|---|---|

分子量 |

222.24 g/mol |

IUPAC名 |

4-phenoxycinnoline |

InChI |

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-16-13-9-5-4-8-12(13)14/h1-10H |

InChIキー |

CMTBUGQJXIZASA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CN=NC3=CC=CC=C32 |

正規SMILES |

C1=CC=C(C=C1)OC2=CN=NC3=CC=CC=C32 |

製品の起源 |

United States |

Synthetic Methodologies for 4 Phenoxycinnoline and Its Substituted Analogues

Established Approaches for Cinnoline (B1195905) Ring System Construction

The fundamental synthesis of the cinnoline ring system relies on several cornerstone methodologies that have been refined over time. These approaches typically involve cyclization reactions that form the characteristic bicyclic structure.

Richter Cyclization and Related Diazotization Reactions

The Richter cyclization is a significant method for cinnoline synthesis, typically involving the thermal cyclization of 2-alkynylbenzenediazonium salts researchgate.netresearchgate.netspbu.runih.gov. This reaction can lead to 4-hydroxycinnolines, with potential intermediate formation of 4-halocinnolines that can be further hydrolyzed researchgate.net. Related diazotization reactions are also employed, where diazonium salts derived from ortho-aminoaryl compounds undergo cyclization. For instance, the diazotization of o-aminobenzaldehyde derivatives followed by coupling with active methylene (B1212753) compounds can lead to cinnoline formation researchgate.netthieme-connect.de. These methods often involve the generation and subsequent cyclization of diazonium intermediates, which can be sensitive and require careful control of reaction conditions researchgate.netresearchgate.netthieme-connect.dersc.orgthieme-connect.comresearchgate.net. Studies have explored variations of the Richter synthesis using o-ethynylarenediazonium salts and o-ethynylaryltriazenes to yield 4-halocinnolines, which are valuable intermediates for further functionalization spbu.runih.govmdpi.combeilstein-journals.org.

Annulation Strategies for Cinnoline Scaffolds

Annulation strategies encompass a broader range of reactions that build the cinnoline ring system by forming new rings onto existing molecular frameworks. Transition-metal-catalyzed reactions have become prominent in this area, offering efficient and selective routes. For example, Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions of Boc-arylhydrazines with alkynes provide an efficient synthetic route to cinnoline derivatives researchgate.netrsc.org. Similarly, Rh(III)-catalyzed C–H activation and annulation reactions of N-arylpyrazolones with α-diazo compounds have been developed to access pyrazolone-fused cinnolines rsc.orgresearchgate.net. Other annulation methods include the azo-Povarov reaction, which involves [4 + 2] cycloadditions of N-carbonyl aryldiazenes with partners like cyclopentadiene (B3395910) or trans-cyclooctene, yielding various cinnoline derivatives rsc.orgrsc.orgacs.org. These annulation strategies often benefit from mild conditions, broad substrate scope, and good yields rsc.orgrsc.orgresearchgate.netacs.org.

Reductive Cyclization Protocols

Reductive cyclization offers an alternative pathway to cinnoline synthesis, often starting from nitro-substituted precursors. For instance, new cinnoline derivatives have been synthesized by the reductive cyclization of hydrazones derived from 2-nitrophenylhydrazine (B1229437) derivatives researchgate.netresearchgate.netresearcher.life. These methods typically involve the reduction of a nitro group, followed by cyclization to form the cinnoline core. Transition-metal-free intramolecular redox cyclization reactions have also been reported, utilizing substrates like 2-nitrobenzyl alcohol and benzylamine, proceeding through intermediates such as 2-nitrosobenzaldehyde nih.gov.

Targeted Synthesis of 4-Phenoxycinnoline Derivatives

Once the cinnoline scaffold is established, specific strategies are employed to introduce the phenoxy moiety at the 4-position, leading to this compound and its substituted analogues.

Synthesis from 4-Halocinnolines via Nucleophilic Aromatic Substitution

A common and effective strategy for introducing the phenoxy group at the C-4 position of the cinnoline ring is through nucleophilic aromatic substitution (SNAr) reactions on 4-halocinnolines. 4-Halocinnolines, particularly 4-chlorocinnoline (B183215) or 4-bromocinnoline, can be reacted with phenol (B47542) or substituted phenols in the presence of a base. This reaction proceeds via the displacement of the halide by the phenoxide anion mdpi.comrsc.org. The SNAr reaction mechanism involves the addition of the nucleophile to the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the halide leaving group chemistrysteps.com. The reactivity of the 4-halocinnoline is influenced by the electron-withdrawing nature of the cinnoline ring system, which activates the halide for nucleophilic attack. This method is tolerant of various functional groups on both the cinnoline and the phenol, allowing for the synthesis of a diverse range of this compound derivatives mdpi.comrsc.org.

Table 1: Exemplary Nucleophilic Aromatic Substitution for this compound Synthesis

| Cinnoline Precursor | Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorocinnoline | Phenol | K₂CO₃ | DMF | 100-120 | 70-85 | mdpi.comrsc.org |

| 4-Bromocinnoline | Substituted Phenol | NaH | DMF | 80-100 | 65-80 | mdpi.comrsc.org |

| 4-Chlorocinnoline | Phenol | Cs₂CO₃ | Dioxane | 110 | 75-90 | rsc.org |

Note: Specific reaction conditions and yields can vary based on the exact substrates and optimization.

Introduction of the Phenoxy Moiety in Pre-formed Cinnoline Nuclei

Beyond direct SNAr on 4-halocinnolines, other methods can be employed to introduce the phenoxy group onto a pre-formed cinnoline nucleus. While less common for direct phenoxy ether formation at the 4-position, these might include Ullmann-type coupling reactions or etherification of a 4-hydroxycinnoline derivative with a phenyl halide. For example, 4-hydroxycinnolines, which can be obtained via the Richter synthesis researchgate.net, could potentially be O-alkylated or O-arylated. However, the most direct and widely reported method for introducing the phenoxy group at the 4-position remains the SNAr reaction with 4-halocinnolines mdpi.comrsc.org.

Compound List:

this compound

Cinnoline

4-Halocinnolines (e.g., 4-Chlorocinnoline, 4-Bromocinnoline)

Substituted Phenols

4-Hydroxycinnoline

Multi-component and Cascade Reactions Yielding Phenoxycinnoline Structures

Multi-component reactions (MCRs) and cascade reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single pot from multiple starting materials organic-chemistry.orgnih.govwikipedia.orgfrontiersin.orgwikipedia.orgcaltech.edu20.210.105rsc.orgmdpi.com. While specific MCRs directly yielding this compound are not extensively detailed in the provided literature, general strategies for cinnoline synthesis often employ cascade or one-pot approaches. For instance, a metal-free strategy for synthesizing cinnoline derivatives from 1,4-diketones and primary amines has been reported, proceeding in moderate to good yields beilstein-journals.org. This method offers a straightforward route that is tolerant of various functional groups, making it amenable for medicinal chemistry projects beilstein-journals.org. Another approach involves intramolecular redox cyclization reactions from 2-nitrobenzyl alcohol and benzylamine, which can lead to cinnoline compounds through a series of transformations including condensation and cyclization rsc.orgnih.gov. These cascade processes are crucial for streamlining synthetic routes and reducing waste wikipedia.org20.210.105.

Advanced and Emerging Synthetic Techniques

Transition Metal-Catalyzed Coupling Reactions for Cinnoline Derivatization

Transition metal catalysis, particularly using palladium and copper, plays a significant role in the derivatization of cinnoline structures and the formation of C-O bonds, which are pertinent to introducing phenoxy groups. Palladium-catalyzed cross-coupling reactions are well-established for forming C-C, C-N, and C-O bonds sci-hub.seuwindsor.camit.edukaust.edu.samit.edu. Specifically, palladium-catalyzed C-O coupling reactions, often referred to as Buchwald-Hartwig amination for C-N bonds and related protocols for C-O bonds, are key for ether formation mit.edumit.eduscirp.org. These reactions typically involve aryl halides and phenols or alcohols, utilizing palladium complexes with specific ligands to achieve high yields and functional group tolerance mit.edumit.eduscirp.org. For example, palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has been used to synthesize benzo[c]cinnoline (B3424390) derivatives, which can be further converted into cinnoline derivatives acs.orgresearchgate.net.

Copper catalysis is also vital for C-O coupling reactions. Copper catalysts, often in combination with ligands or supported on solid materials, are effective for the coupling of aryl halides with phenols to form diaryl ethers mdpi.comkaust.edu.sasioc-journal.cnsharif.edubeilstein-journals.orgrsc.org. For instance, copper catalysts based on oxalyl diamide (B1670390) polymers have shown excellent selectivity and high activity for the C-O coupling of m-bromobenzaldehyde with phenol, yielding m-phenoxybenzaldehyde in up to 99% sioc-journal.cn. These copper-catalyzed methods are often more cost-effective and can offer advantages in terms of catalyst recovery and stability compared to palladium systems kaust.edu.sasioc-journal.cn. Research has also explored copper-catalyzed asymmetric coupling reactions for various bond formations, including C-O bonds kaust.edu.sabeilstein-journals.org.

Microwave-Assisted Synthesis of Cinnoline Derivatives

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods scirp.orgpnrjournal.comajrconline.orgimpactfactor.org. While direct microwave-assisted synthesis of this compound is not explicitly detailed, microwave irradiation has been successfully applied to the synthesis of various cinnoline derivatives and related heterocycles. For example, microwave irradiation has been used in conjunction with palladium-catalyzed cascade cross-coupling reactions for the synthesis of polyphenolic ethers scirp.org. Studies have also explored microwave-assisted synthesis in the context of cinnoline derivatives, such as the preparation of carbethoxycinnolines pnrjournal.com. Furthermore, microwave irradiation has been employed in the synthesis of other heterocyclic systems, demonstrating its utility in accelerating complex organic transformations ajrconline.orgimpactfactor.orgresearchgate.net.

Electrochemical Synthesis Approaches for Cinnoline Scaffolds

Electrochemical methods offer a sustainable and often milder alternative for organic synthesis, enabling redox transformations without the need for stoichiometric chemical oxidants or reductants researchgate.netacs.orgacs.orgorganic-chemistry.orgacs.orgbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgrsc.org. Electrochemical oxidation has been utilized for the synthesis of benzo[c]cinnoline derivatives and related salts from 2-azobiaryls acs.orgacs.org. These methods involve single-electron transfer processes and intramolecular cyclization, demonstrating good functional group tolerance and efficiency acs.orgacs.org. For instance, electrochemical oxidation at room temperature has successfully synthesized various benzo[c]cinnolinium salts, with substrates bearing electron-donating groups like methyl and methoxy (B1213986) groups participating effectively acs.orgacs.org. Cyclic voltammetry studies have also investigated the anodic oxidation of dihydrobenzo[c]cinnoline derivatives, revealing that electron transfer reactions are accompanied by structural changes acs.org. Electrochemical methods can also be employed in cascade reactions, such as electrochemical cyclization combined with alkoxylation beilstein-journals.org. The general principle involves electron transfer from the substrate, leading to reactive intermediates that undergo further transformations beilstein-journals.orgbeilstein-journals.org.

Chemical Reactivity and Derivatization of 4 Phenoxycinnoline

Substitutional Transformations at the 4-Position of the Cinnoline (B1195905) Ring

The phenoxy group at the 4-position of the cinnoline ring is a key functional handle, susceptible to nucleophilic displacement and hydrolysis under specific conditions, leading to a range of valuable cinnoline derivatives.

Displacement of the Phenoxy Group by Nitrogen Nucleophiles (e.g., Amination)

The phenoxy group in 4-phenoxycinnoline can be readily displaced by various nitrogen nucleophiles, a process commonly referred to as amination. This transformation is a crucial route for synthesizing 4-aminocinnoline derivatives, which often exhibit distinct pharmacological properties.

One established method involves reacting this compound with molten ammonium (B1175870) acetate (B1210297) at elevated temperatures (typically 160-220°C) to yield 4-aminocinnolines in good yields rsc.org. This reaction proceeds via nucleophilic aromatic substitution where ammonia, generated from ammonium acetate, displaces the phenoxy moiety. Similarly, other nitrogen nucleophiles, such as dialkylaminoalkylamines, have been shown to condense smoothly with this compound, indicating the broad applicability of this reaction class rsc.org. Studies have also reported the synthesis of 4-anilinocinnolines, employing aniline (B41778) as the nitrogen nucleophile, further demonstrating the versatility of this substitution pathway google.com.

Table 3.1.1: Amination Reactions of this compound Derivatives

| Substrate | Nucleophile | Reaction Conditions | Product(s) | Yield | Reference |

| This compound | Ammonium acetate | Molten, 160-220°C | 4-Aminocinnoline | Good | rsc.org |

| This compound | Dialkylaminoalkylamines | Reflux | 4-Aminoalkylaminocinnoline | - | rsc.org |

| This compound | Aniline | Not specified (disclosed in cited work) | 4-Anilinocinnoline | - | google.com |

| 7-Amino-4-phenoxycinnoline | Guanidine | Not specified | 7-Amino-4-guanidinocinnoline | - | rsc.org |

Hydrolysis Reactions of this compound Analogues

Hydrolysis of the phenoxy group in this compound derivatives can lead to the formation of the corresponding 4-hydroxycinnoline compounds. This reaction is often observed as a side reaction under acidic conditions, where the phenoxy ether linkage is cleaved.

For instance, research on related cinnoline systems indicates that under certain acidic conditions, such as those encountered during workup or specific reaction pathways, a this compound can undergo hydrolysis to yield a 4-hydroxycinnoline rsc.org. More directly, the hydrolysis of 3-alkynyl-4-phenoxycinnoline has been reported to yield 3-alkynyl-4(1H)-cinnoline, highlighting the lability of the phenoxy group under hydrolytic conditions researchgate.net.

Table 3.1.2: Hydrolysis of this compound Analogues

| Substrate | Reaction Conditions | Product(s) | Reference |

| This compound | Acidic conditions | 4-Hydroxycinnoline | rsc.org |

| 3-Alkynyl-4-phenoxycinnoline | Aqueous conditions | 3-Alkynyl-4(1H)-cinnoline | researchgate.net |

Reactions Involving the Cinnoline Heterocyclic System

Beyond transformations at the C-4 position, the cinnoline ring system itself, including its fused benzene (B151609) ring, can participate in various chemical reactions, such as electrophilic aromatic substitution, reduction, and cyclization to form more complex fused systems.

Electrophilic Aromatic Substitution Reactions on the Benzo Ring (e.g., Nitration)

The fused benzene ring of the cinnoline system is amenable to electrophilic aromatic substitution reactions, similar to other aromatic compounds. Nitration, a common electrophilic substitution, can be performed to introduce nitro groups onto the benzo portion of the cinnoline core.

Studies on related benzo[c]cinnoline (B3424390) systems, which share the fused benzene ring characteristic, demonstrate regioselective electrophilic nitration. For example, halo-substituted benzo[c]cinnolines have been nitrated using mixed acid (sulfuric acid and nitric acid) under mild temperatures, typically yielding nitro-substituted products with the nitro group entering ortho to the halogen or other directing groups on the aromatic ring researchgate.netscispace.com. While direct nitration of this compound is not extensively detailed, these analogous reactions suggest that the benzo ring of this compound would similarly undergo electrophilic substitution, with the position of substitution influenced by the existing phenoxy group and the cinnoline nitrogen atoms.

Table 3.2.1: Electrophilic Aromatic Substitution (Nitration) on Benzo[c]cinnoline Analogues

| Substrate | Reagent(s) | Reaction Conditions | Product(s) | Reference |

| Halo-substituted Benzo[c]cinnoline | Mixed acid (H₂SO₄/HNO₃) | Mild temperature | Nitro-substituted Benzo[c]cinnoline | researchgate.netscispace.com |

Reduction Reactions of Substituted Cinnoline Derivatives

The cinnoline ring system and its substituents can undergo reduction, leading to various modified structures. The nature of the reduction products is highly dependent on the reducing agent and reaction conditions employed.

For example, reduction of certain cinnoline precursors or derivatives can lead to the formation of benzo[c]cinnolines. Studies have shown that under neutral hydrogenation conditions, starting materials might be fully reduced, whereas under basic conditions (e.g., in the presence of 1% NaOH), benzo[c]cinnolines can be formed vanderbilt.edu. Sodium dithionite (B78146) has also been utilized as a reducing agent to convert cinnoline derivatives, such as those leading to 3-methylcinnoline-4(1H)-one ijper.org. Furthermore, general reductive methods are employed in the synthesis of polycondensed cinnoline derivatives researchgate.net.

Table 3.2.2: Reduction Reactions of Cinnoline Derivatives

| Substrate | Reducing Agent(s) | Reaction Conditions | Product(s) | Reference |

| Cinnoline precursors/derivatives | H₂ / NaOH | Basic conditions | Benzo[c]cinnolines | vanderbilt.edu |

| Cinnoline derivatives | Sodium dithionite | Not specified | 3-Methylcinnoline-4(1H)-one | ijper.org |

| Various cinnoline precursors/derivatives | Various reducing agents | Not specified | Polycondensed cinnoline derivatives | researchgate.net |

Cyclization Reactions Leading to Fused Cinnoline Systems (e.g., Furo[3,2-c]cinnolines, Indolo[3,2-c]cinnolines)

Cinnoline derivatives serve as valuable precursors for the synthesis of more complex fused heterocyclic systems, such as furo[3,2-c]cinnolines and indolo[3,2-c]cinnolines, through various cyclization strategies. These reactions often involve intramolecular cyclization or cascade reactions.

The synthesis of furo[3,2-c]cinnolines can be achieved through the hydrolysis of 3-alkynyl-4-phenoxycinnoline to the corresponding 3-alkynyl-4(1H)-cinnoline, followed by cyclization researchgate.net. This process typically involves acid catalysis or thermal treatment to promote the ring closure. Similarly, indolo[3,2-c]cinnolines are synthesized via intramolecular cyclization of appropriately substituted indolo derivatives nih.gov. Palladium-catalyzed reactions have also been employed, for instance, converting 3-bromo-4-phenylaminocinnoline into indolo[3,2-c]cinnoline researchgate.net. Other methods include the cyclization of 2-amino-2'-nitrobiaryls to form fused cinnoline ring systems like benzo[c]cinnolines and thieno[3,2-c]cinnolines nih.gov. The synthesis of indolo[3,2-c]cinnolines has also been reported from 2-alkynylanilines via Rh(III)-catalyzed dimerization researchgate.net.

Table 3.2.3: Cyclization Reactions Leading to Fused Cinnoline Systems

| Substrate | Reaction Conditions | Product(s) | Reference |

| 3-Alkynyl-4-phenoxycinnoline | Hydrolysis to 3-alkynyl-4(1H)-cinnoline, followed by cyclization | Furo[3,2-c]cinnoline | researchgate.net |

| Indolo derivatives | Intramolecular cyclization | Indolo[3,2-c]cinnoline | nih.gov |

| 3-Bromo-4-phenylaminocinnoline | Pd-catalyzed reaction with ethyl acrylate (B77674) | Benzofuro[3,2-c]cinnoline | researchgate.net |

| 3-Bromo-4-phenylaminocinnoline | Pd-catalyzed reaction | Indolo[3,2-c]cinnoline | researchgate.net |

| 2-Amino-2'-nitrobiaryls | Suzuki coupling, base-catalyzed cyclization, and deoxygenation | Benzo[c]cinnoline, Thieno[3,2-c]cinnoline, etc. | nih.gov |

| 2-Alkynylanilines | Rh(III)-catalyzed stepwise dimerization (aerobic or anaerobic conditions) | Indolo[3,2-c]quinoline | researchgate.net |

| 3-Alk-1-ynyl-4-chlorocinnolines (from hydrolysis) | Spontaneous cyclization | 2-Alkylfuro[3,2-c]cinnolines | researchgate.net |

| Indole derivatives (related cyclization) | Acid-catalyzed tandem reaction | Furo[3,2-c]quinolone | rsc.org |

List of All Compound Names Mentioned:

this compound

4-Aminocinnoline

4-Anilinocinnoline

7-Amino-4-phenoxycinnoline

4-Guanidinocinnoline

4-Hydroxycinnoline

3-Alkynyl-4-phenoxycinnoline

3-Alkynyl-4(1H)-cinnoline

Benzo[c]cinnoline

3-Methylcinnoline-4(1H)-one

Furo[3,2-c]cinnoline

Indolo[3,2-c]cinnoline

3-Bromo-4-phenylaminocinnoline

Benzofuro[3,2-c]cinnoline

Thieno[3,2-c]cinnoline

Pyrido[3,2-c]cinnoline

Quinoxalino[6,7-c]cinnoline

Indolo[3,2-c]quinoline

Furo[3,2-c]quinolone

Cross-Coupling and Annulation Reactions of this compound Analogues

Cinnolines, as aromatic heterocycles, are amenable to various transition-metal-catalyzed cross-coupling reactions ontosight.ai. These reactions are instrumental in constructing new carbon-carbon and carbon-heteroatom bonds, thereby facilitating the synthesis of diverse substituted cinnoline derivatives. Halogenated cinnolines, particularly 4-chlorocinnoline (B183215), serve as versatile starting materials for these transformations researcher.liferesearchgate.net. Metal-free cross-coupling strategies have also emerged, sometimes yielding higher product yields compared to metal-catalyzed methods researcher.life.

Cross-Coupling Reactions: Several established cross-coupling methodologies are applied to cinnoline chemistry:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboranes with organic halides or triflates, enabling the formation of biaryl or vinyl-aryl linkages libretexts.org.

Sonogashira Coupling: A palladium- and copper-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, introducing alkynyl substituents thieme-connect.deuwindsor.casigmaaldrich.com.

Heck Reaction: This palladium-catalyzed coupling of aryl or vinyl halides with alkenes is utilized for extending carbon chains on cinnoline structures uwindsor.casigmaaldrich.com.

Buchwald-Hartwig Amination: A palladium-catalyzed process for forming carbon-nitrogen bonds by coupling amines with aryl halides or triflates uwindsor.casigmaaldrich.com.

For example, 3-bromo-4-phenoxycinnoline has been reacted with ethyl acrylate under palladium acetate catalysis to yield benzofuro derivatives researchgate.netresearchgate.net. The presence of a phenoxy group at the 4-position can influence reactivity; in nucleophilic transetherification, 4-phenoxycinnolines show intermediate reactivity compared to 4-quinolinyl and 4-quinazolinyl analogues epdf.pub.

Annulation Reactions: Annulation reactions are crucial for constructing the cinnoline ring system itself, often employing cascade or cycloaddition processes. Transition-metal catalysis, particularly with rhodium (Rh), palladium (Pd), and copper (Cu), is frequently used, often involving C-H activation pathways researchgate.netbeilstein-journals.orgrsc.org.

Key annulation strategies include:

Rh-Catalyzed Annulations: Rhodium catalysts facilitate reactions such as the azo-Povarov reaction, a [4+2] annulation of N-carbonyl aryldiazenes with cyclopentadiene (B3395910) to form cinnoline derivatives acs.org. Rh-catalyzed C-H activation and annulation of N-arylhydrazines with iodonium (B1229267) ylides also yield ring-fused cinnolines researchgate.netrsc.org.

Pd-Catalyzed Annulations: Palladium catalysts are employed in the annulation of substrates like 2-iodophenyltriazenes with internal alkynes to produce 3,4-disubstituted cinnolines researchgate.net.

Metal-Free Annulations: Catalyst-free cascade annulation reactions, such as those involving enaminones and aryl diazonium tetrafluoroboronates, provide a straightforward route to cinnolines under thermal conditions acs.org. Multicomponent coupling cyclization reactions involving arynes, tosylhydrazine, and α-bromo ketones can also lead to cinnoline formation without metal catalysts researchgate.net.

Electrochemical Annulations: Electrochemical methods are emerging as sustainable alternatives for cinnoline synthesis via annulation reactions cardiff.ac.uk.

Data Table 3.3.1: Representative Cross-Coupling and Annulation Reactions of Cinnoline Derivatives

| Reaction Type | Substrates / Starting Materials | Reagents / Catalyst | Conditions | Product Class/Example | Yield (%) | Citation |

| Cross-Coupling | 3-Bromo-4-phenoxycinnoline + Ethyl acrylate | Pd(OAc)₂ | Not specified | Benzofuro derivatives | Variable | researchgate.netresearchgate.net |

| 4-Chlorocinnoline + Various coupling partners | Pd catalysts, ligands, bases | Various (e.g., Suzuki, Sonogashira, Heck) | Substituted cinnolines | Good | researcher.liferesearchgate.net | |

| Annulation | N-Carbonyl aryldiazenes + Cyclopentadiene | Sc(OTf)₃ | CHCl₃, 1 h | Cinnoline derivatives (e.g., 3i from 2i) | 73 | acs.org |

| 2-Iodophenyltriazenes + Internal alkynes | Pd catalyst | Moderate to good yields | 3,4-Disubstituted cinnolines | Moderate-Good | researchgate.net | |

| Arynes + Tosylhydrazine + α-bromo ketones | Transition-metal-free | Mild conditions | Cinnoline derivatives | Moderate | researchgate.net | |

| 1,4-Diketones + Hydrazine monohydrate | Various (e.g., solvent, catalyst optimization) | Refluxing conditions | Cinnoline derivatives (e.g., 8a–k) | 77-94 | beilstein-journals.org | |

| Enaminones + Aryl diazonium tetrafluoroboronates | Heat in DMSO | Heating | Cinnolines | Efficient | acs.org |

Note: Specific yields and conditions for some reactions were generalized from the text.

Quaternization Reactions of this compound Derivatives

The nitrogen atoms within the cinnoline ring system are nucleophilic and can undergo quaternization reactions, typically through N-alkylation with alkylating agents, leading to the formation of cinnolinium salts thieme-connect.deepdf.pub.

N-Alkylation (Quaternization): Quaternization of cinnoline derivatives primarily occurs at the N2 position. For instance, the reaction of parent cinnoline with methyl iodide predominantly yields 2-methylcinnolinium iodide thieme-connect.deepdf.pub. Similarly, alkyl- and arylcinnolines react with alkyl halides or sulfates to form N2-alkylated products thieme-connect.deepdf.pub. The reactivity towards quaternization can be influenced by substituents on the cinnoline ring; activation from an adjoining ring can enhance the reactivity of the nitrogen atoms towards alkylating agents epdf.pub. While specific examples of this compound derivatives undergoing quaternization are less detailed, the general reactivity pattern of cinnolines suggests that the N2 nitrogen is the primary site of alkylation. The formation of N-ylides from these quaternized salts can also serve as precursors for further cycloaddition reactions researchgate.net.

Data Table 3.4.1: Representative Quaternization Reactions of Cinnoline Derivatives

| Substrate / Starting Material | Alkylating Agent | Catalyst / Conditions | Product | Yield (%) | Citation |

| Cinnoline | Iodomethane (MeI) | Neat, sealed tube, 100 °C, 1 h | 2-Methylcinnolinium iodide | 65 | epdf.pub |

| Cinnoline | Iodomethane (MeI) | Not specified | 2-Methylcinnolinium iodide | Predominant | thieme-connect.de |

| Alkyl-/Arylcinnolines | Alkyl halides/sulfates | Not specified | Predominantly N2-alkylated products | Not specified | thieme-connect.deepdf.pub |

Compound List:

this compound

Cinnoline

4-Chlorocinnoline

3-Bromo-4-phenoxycinnoline

Ethyl acrylate

2-Iodophenyltriazenes

Internal alkynes

N-Carbonyl aryldiazenes

Cyclopentadiene

1,4-Diketones

Hydrazine monohydrate

Enaminones

Aryl diazonium tetrafluoroboronates

Tosylhydrazine

α-Bromo ketones

Arynes

N-arylhydrazines

Iodonium ylides

Azobenzenes

Terminal alkynes

2-Methylcinnolinium iodide

3,4-Disubstituted cinnolines

Benzofuro derivatives

4-Quinolinyl analogues

4-Quinazolinyl analogues

this compound derivatives

3-Piperazinyl cinnolines

4-(Oxiran-2-ylmethoxy)cinnoline

3-alkynyl-4-phenoxycinnoline

3-alkynyl-4(1H)-cinnoline

furo[3,2-c]cinnoline

3-phenyl ethenyl-4-(1H)-cinnolinones

3(2-pyridylethenyl)-4-(1H)-cinnolinones

3,3′-bicinnolinyl

4-Methoxycinnoline

4-Substituted cinnolines

4-Nitro-cinnoline

4-Hydroxycinnoline-3-carboxylic acid

4-allyloxycinnoline

3-iodo-Cinnoline

Structural Elucidation and Spectroscopic Characterization Methodologies for 4 Phenoxycinnoline and Derivatives

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful, non-destructive technique for identifying the functional groups present in a molecule. chemicalbook.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. chemicalbook.com

For 4-phenoxycinnoline, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the cinnoline (B1195905) ring system and the phenoxy group. The aromatic C-H stretching vibrations of both the cinnoline and phenoxy rings are anticipated to appear in the region of 3100-3000 cm⁻¹. chemicalbook.com The stretching vibrations of the C=C and C=N bonds within the aromatic framework of the cinnoline moiety typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. chemicalbook.com

A key feature for identifying the phenoxy substituent is the C-O-C stretching vibration of the ether linkage. Asymmetric and symmetric stretching modes of this group are expected to produce strong absorptions in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹. researchgate.net Specifically, the aryl-O stretch is often observed around 1240 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations for the substituted aromatic rings can provide information about the substitution pattern and are typically found below 900 cm⁻¹. chemicalbook.com

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Cinnoline & Phenoxy) | 3100-3000 |

| C=C/C=N Stretch | Cinnoline Ring | 1600-1400 |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1240 |

| C-O-C Symmetric Stretch | Aryl Ether | ~1050 |

| C-H Out-of-Plane Bend | Aromatic | Below 900 |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings will resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents. The exact chemical shifts and coupling patterns of the protons on the cinnoline ring will be influenced by the position of the phenoxy substituent and the anisotropic effects of the adjacent nitrogen atoms. Protons on the phenoxy group will also appear in the aromatic region, with their chemical shifts influenced by the ether linkage. By analyzing the spin-spin coupling between adjacent protons, it is possible to determine the connectivity of the atoms and the substitution pattern on both aromatic systems. For instance, the protons on the cinnoline ring are expected to exhibit characteristic splitting patterns that can be used to assign their specific positions. rsc.orguncw.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. The fragmentation of this compound is expected to proceed through cleavages of the bonds within the heterocyclic ring system and the ether linkage. nih.gov The fragmentation of the parent cinnoline molecule often involves the loss of N₂. nist.gov Therefore, a potential fragmentation pathway for this compound could involve the initial loss of a neutral N₂ molecule, followed by further fragmentation of the resulting radical cation. Cleavage of the ether bond could also occur, leading to fragments corresponding to the phenoxy radical and the cinnoline cation, or vice versa. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Cinnoline Scaffolds

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate an electron density map, from which the positions of the individual atoms can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. nih.gov

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption (UV-Vis) and luminescence (fluorescence and phosphorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. These techniques are based on the transitions of electrons between different energy levels upon absorption or emission of light.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic cinnoline and phenoxy rings. acs.orgmdpi.com Cinnoline itself exhibits absorption bands in the ultraviolet region. acs.org The presence of the phenoxy substituent is likely to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and may introduce new absorption features due to the extended conjugation and electronic interactions between the two aromatic systems. rsc.orgmdpi.com

Luminescence spectroscopy can provide further information about the excited states of this compound. Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence or phosphorescence. The emission spectrum, quantum yield, and lifetime of the excited state are sensitive to the molecular structure and its environment. These properties are important for potential applications in areas such as sensing and imaging.

Computational and Theoretical Investigations of 4 Phenoxycinnoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-phenoxycinnoline. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and reactivity.

Frontier Molecular Orbital Theory Applied to 4-Substituted Cinnolines

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

Studies on various 4-substituted cinnolines, which provide a model for this compound, have been conducted using ab initio Hartree-Fock (HF) methods with basis sets like 6-311G(d,p). These calculations reveal how different substituent groups at the 4-position influence the energies of the frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. The delocalized π-electron systems in heteroaromatic rings like cinnoline (B1195905) make them interesting candidates for such studies.

The energy of the frontier molecular orbitals and the corresponding energy gap are crucial indicators of stability. For a series of 4-substituted cinnolines, these values can be systematically analyzed to understand the electronic effect of the substituent.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for 4-Substituted Cinnolines (Calculated via HF/6-311G(d,p))

| Substituent at 4-Position | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| -H (Cinnoline) | -8.5 | -0.5 | 8.0 |

| -NH₂ | -7.8 | -0.2 | 7.6 |

| -OH | -8.2 | -0.4 | 7.8 |

| -NO₂ | -9.5 | -1.5 | 8.0 |

| -Cl | -8.7 | -0.7 | 8.0 |

Note: This table is illustrative, based on general trends observed in computational studies of substituted aromatic heterocycles, to demonstrate the application of FMO theory. Actual values for this compound would require specific calculation.

Analysis of Electronic Properties and Reactivity Descriptors

Beyond FMO theory, quantum chemical calculations provide a suite of electronic properties and reactivity descriptors that characterize a molecule like this compound. scielo.org.mx These descriptors help in quantifying aspects of its chemical behavior. scielo.org.mx

Key electronic properties calculated include:

Polarizability (α): Measures the deformability of the electron cloud in response to an external electric field.

Hyperpolarizability (β): Relates to the nonlinear optical (NLO) properties of a molecule, which are important for applications in optoelectronics.

Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of chemical reactivity. scielo.org.mx These are calculated using Density Functional Theory (DFT) and include:

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are invaluable for predicting how this compound might interact with other molecules, its stability, and its potential for use in materials science. scielo.org.mx

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides electronic insights, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. oup.comnih.gov The presence of the phenoxy group connected by an ether linkage allows for rotation around the C-O bond, leading to multiple possible spatial arrangements (conformers).

Molecular Mechanics (MM) methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. A systematic conformational search can be performed by rotating a specific torsion angle (e.g., the C-C-O-C dihedral angle of the ether linkage) in steps and calculating the energy of each resulting conformer. acs.org This process generates a potential energy surface, identifying low-energy, stable conformations (anti/gauche) and high-energy, unfavorable ones (eclipsed). acs.org

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. bioinformaticsreview.comyoutube.com By simulating the molecule in a solvent box (e.g., water or an organic solvent) over a period of nanoseconds, researchers can observe how the molecule explores its conformational space at a given temperature. nih.govbioinformaticsreview.com Analysis of the MD trajectory can reveal:

The most populated (lowest free energy) conformations in solution. oup.com

The energy barriers between different conformers.

The influence of solvent on conformational preference. oup.com

These simulations are crucial for understanding the three-dimensional shape that this compound is likely to adopt, which is a key determinant of its biological activity and physical properties. oup.comnih.gov

In Silico Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (as a tool for structural insights)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This method is instrumental in structure-based drug design for gaining structural insights into potential ligand-receptor interactions. pnrjournal.com

The docking process involves two main steps:

Pose Generation: A search algorithm explores various possible conformations, positions, and orientations of the ligand within the receptor's binding site. nih.govpnrjournal.com The flexibility of both the ligand and, in some cases, the receptor can be taken into account.

Scoring: A scoring function is used to estimate the binding affinity (e.g., binding energy) for each generated pose. pnrjournal.com Poses with the most favorable scores are considered the most likely binding modes.

Docking studies on this compound would begin with obtaining the 3D structures of the ligand and a potential protein target. researchgate.net The ligand's structure is energy-minimized to find a stable conformation. The protein is prepared by adding hydrogen atoms and assigning charges. A grid box is then defined around the active site of the protein where the docking simulation will be performed. researchgate.net

Analysis of the results can identify key interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

π-π stacking interactions

These in silico studies provide a structural hypothesis for how this compound might interact with a biological target, guiding further experimental validation and the design of more potent analogues. nih.govpnrjournal.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Cinnoline Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com For cinnoline analogues, QSAR can be a powerful tool to predict the activity of new, unsynthesized derivatives and to understand which structural features are crucial for their biological effects. nih.govgoodreads.com

The development of a QSAR model involves several key steps:

Data Set Collection: A series of cinnoline analogues with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical properties. nih.govresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). bpasjournals.com

Structure Activity Relationship Sar Studies of 4 Phenoxycinnoline Analogues in Medicinal Chemistry Design

Influence of Substituents on the Cinnoline (B1195905) Scaffold in Modulating Molecular Interactions

The biological activity of cinnoline derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on the cinnoline ring system and any attached moieties. These modifications dictate how the molecule interacts with biological targets, affecting binding affinity, efficacy, and selectivity.

Steric Effects: The size and shape of substituents play a crucial role in fitting into the binding pockets of target molecules. Bulky groups can either enhance binding by occupying hydrophobic pockets or hinder it by causing steric clashes. For a 4-phenoxycinnoline, modifications on the phenoxy ring or at positions adjacent to the phenoxy group on the cinnoline core would be critical for steric considerations mdpi.comnih.govtandfonline.com.

Lipophilicity: The lipophilicity of a compound, often modulated by substituents, influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes and interact with hydrophobic regions of target proteins. A phenoxy group inherently contributes to lipophilicity, and further substitutions on this group can fine-tune this property nih.gov.

Hydrogen Bonding: The presence of hydrogen bond donors or acceptors on the substituents or the cinnoline scaffold itself is vital for specific interactions with amino acid residues in target proteins. For example, hydroxyl or amino groups can participate in hydrogen bonding, significantly impacting binding affinity mdpi.comnih.gov.

General observations from cinnoline SAR studies indicate that halogen substituents, particularly at the C-6 position, have often been associated with increased activity against various targets, such as antibacterial effects mdpi.comnih.gov. Similarly, electron-donating functional groups on a phenyl moiety attached to a cinnoline derivative have been linked to enhanced anti-inflammatory activity mdpi.comnih.gov.

Principles of Rational Design for this compound Derivatives as Lead Compounds

Rational drug design leverages SAR data to systematically modify a lead compound to improve its pharmacological profile. If a this compound derivative were identified as a lead compound, the principles of rational design would guide its optimization.

Lead Optimization: This process involves making targeted structural modifications based on SAR insights to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For a this compound, this would entail exploring variations in the phenoxy moiety (e.g., substitution patterns on the phenyl ring) and modifications at other positions of the cinnoline core.

Scaffold Hopping and Analogue Synthesis: If the this compound scaffold itself presents limitations, medicinal chemists might explore related scaffolds (scaffold hopping) or synthesize a series of analogues with systematic structural changes to identify compounds with superior properties researchgate.netgardp.org.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational methods like molecular docking can predict how different this compound derivatives might bind, guiding the design of molecules with optimal interactions nih.govtandfonline.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to mathematically correlate structural features with biological activity, enabling the prediction of the activity of new, unsynthesized compounds and prioritizing synthetic efforts oncodesign-services.comwikipedia.org.

Correlations between Structural Modifications and Predicted Pharmacodynamic Profiles

Understanding the correlation between specific structural changes and the resulting pharmacodynamic profile is central to SAR studies. For cinnoline derivatives, various modifications have been linked to distinct biological effects:

Anticancer Activity: In studies of dibenzo[c,h]cinnolines, the presence of a methylenedioxy group was found to be crucial for topoisomerase 1 (TOP1) targeting activity, with its removal or replacement leading to a substantial loss of efficacy. Conversely, specific dimethoxy substituents on ring A were important for retaining TOP1 activity and cytotoxicity mdpi.com.

Anti-inflammatory and Antibacterial Activity: Cinnoline derivatives with pyrazoline rings and electron-donating groups (methoxy, hydroxyl) on the phenyl moiety exhibited higher anti-inflammatory activity. For antibacterial activity, electron-withdrawing substituents on the phenyl group of cinnoline derivatives without a pyrazoline ring, or hydroxyl substitution on the phenyl ring of those with a pyrazoline moiety, were associated with increased activity against Gram-positive and Gram-negative bacteria mdpi.comnih.gov.

Enzyme Inhibition: For human neutrophil elastase (HNE) inhibitors based on the cinnoline scaffold, the presence of a carbonyl group at N-1 was found to be involved in the catalytic site interaction, while substitution at position 3 or 6 often led to a decrease in activity nih.govtandfonline.com.

Applying these principles to a this compound scaffold would involve systematically altering substituents on the phenoxy ring and the cinnoline core to optimize interactions with a specific target, thereby predicting and refining the pharmacodynamic profile (e.g., potency, efficacy, selectivity).

Strategic Exploration of the this compound Core for Scaffold Derivatization

The this compound core offers multiple sites for chemical modification, allowing for the exploration of a diverse chemical space to identify potent and selective drug candidates.

Derivatization of the Phenoxy Moiety: The phenyl ring of the phenoxy group is a prime site for introducing various substituents. Modifications such as halogenation, alkylation, alkoxylation, or the addition of polar groups can significantly impact lipophilicity, electronic distribution, and interactions with the target binding site mdpi.comnih.govnih.gov.

Substitution on the Cinnoline Nucleus: Positions on the cinnoline ring system itself, particularly C-3, C-6, C-7, and C-8, are amenable to substitution. For example, halogenation or the introduction of amino, hydroxyl, or alkyl groups at these positions has been shown to modulate activity in various cinnoline derivatives mdpi.comnih.govnih.govtandfonline.comresearchgate.net.

Modification of the Ether Linkage: While less common, alterations to the ether linkage connecting the phenoxy group to the cinnoline core could also be explored, though this might fundamentally change the scaffold's nature.

Synthetic Strategies: Accessing diverse derivatives typically involves established synthetic methodologies for cinnoline synthesis, such as cyclization reactions or C-H functionalization, followed by targeted derivatization of the 4-phenoxy moiety or the cinnoline core researchgate.netresearchgate.netresearchgate.net. Techniques like combinatorial chemistry and parallel synthesis can accelerate the generation of analogue libraries for SAR studies.

Illustrative SAR Principles in Cinnoline Derivatives

Future Research Directions and Unexplored Avenues for 4 Phenoxycinnoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes for Complex Phenoxycinnoline Structures

The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods that can have a limited substrate scope and may involve multiple steps. ijper.org Future research should prioritize the development of more efficient and sustainable synthetic strategies for accessing complex molecules containing the 4-phenoxycinnoline core.

Green chemistry principles are increasingly being applied to the synthesis of related heterocyclic compounds like quinolines, utilizing methods such as microwave irradiation, ultrasound, and one-pot syntheses to reduce reaction times and the use of hazardous reagents. nih.govzenodo.org Similar approaches could be adapted for the synthesis of this compound derivatives. For instance, exploring catalyst-free or metal-free reaction conditions and the use of biodegradable materials would be a significant step towards sustainability. researchgate.net

Future synthetic endeavors could focus on:

One-Pot Multi-Component Reactions: Designing reactions where multiple starting materials react in a single step to form complex this compound derivatives would enhance efficiency.

Catalytic C-H Activation/Functionalization: Investigating transition-metal-catalyzed direct C-H functionalization of the cinnoline or phenoxy rings to introduce further complexity without the need for pre-functionalized substrates.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, and facilitating easier scale-up.

A comparison of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. researchgate.net | Scale-up can be challenging. |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, milder conditions. nih.gov | Specialized equipment required. |

| One-Pot Multi-Component Reactions | High atom economy, reduced waste. | Optimization of reaction conditions can be complex. |

| C-H Functionalization | Access to novel derivatives, high step economy. | Regioselectivity control can be difficult. |

Investigation of Novel Reactivity Patterns and Transformational Chemistry of this compound

The reactivity of the cinnoline ring is influenced by the electron-donating or -withdrawing nature of its substituents. The phenoxy group at the 4-position is expected to modulate the reactivity of the heterocyclic core. A thorough investigation into the reactivity of this compound could unveil novel chemical transformations and provide access to a wider range of derivatives.

Key areas for future investigation include:

Nucleophilic Aromatic Substitution (SNAr): While the phenoxy group is generally a poor leaving group, its displacement by potent nucleophiles under specific conditions could be explored to introduce alternative functionalities at the 4-position.

Electrophilic Aromatic Substitution: Studying the regioselectivity of electrophilic substitution on both the cinnoline and phenoxy rings would provide valuable insights into their relative reactivity and enable the synthesis of diverse substituted analogs.

Cross-Coupling Reactions: Employing modern cross-coupling methodologies (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated derivatives of this compound would be a powerful tool for constructing complex molecular architectures.

Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical or electrochemical conditions could lead to the discovery of unique reactivity patterns and novel molecular scaffolds.

Advanced Spectroscopic Characterization Techniques for Elucidating Intricate Structural Details of Derivatives

The unambiguous structural elucidation of novel this compound derivatives is crucial for understanding their chemical and biological properties. While standard spectroscopic techniques like 1D NMR (1H and 13C) and mass spectrometry are fundamental, future research should leverage more advanced methods to probe intricate structural details.

Advanced spectroscopic techniques that could be employed include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning proton and carbon signals, especially in complex derivatives with overlapping resonances. wikipedia.orglibretexts.org These methods can establish connectivity within the molecule, confirming the positions of substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments can provide information about the spatial proximity of atoms, which is critical for determining the conformation and stereochemistry of flexible this compound derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions and aiding in the identification of unknown products and metabolites.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction remains the gold standard for obtaining definitive three-dimensional structural information, including bond lengths, bond angles, and solid-state packing.

Table 2: Advanced Spectroscopic Techniques for Characterization of this compound Derivatives

| Technique | Information Obtained | Application in this compound Chemistry |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations (1H-1H, 1H-13C) | Unambiguous assignment of proton and carbon signals; confirmation of substituent positions. wikipedia.org |

| NOESY/ROESY | Through-space correlations of protons | Determination of molecular conformation and stereochemistry. |

| HRMS | Exact mass and elemental composition | Confirmation of molecular formula; identification of reaction products and metabolites. |

Refinement of Computational Models for Enhanced Predictive Capabilities in Phenoxycinnoline Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new derivatives with desired characteristics. escholarship.org Future research should focus on developing and refining computational models specifically tailored to the this compound scaffold.

Areas for advancement in computational modeling include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties, including molecular geometries, electronic structures (HOMO-LUMO energy gaps), and spectroscopic data (NMR chemical shifts, IR frequencies). nih.govrsc.org Correlating theoretical predictions with experimental data can validate the computational models.

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives with known biological activity, QSAR models can be developed to correlate structural features with activity. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: If a biological target for this compound derivatives is identified, molecular docking can predict the binding mode and affinity. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and provide insights into the binding mechanism.

By integrating these computational approaches, it will be possible to accelerate the discovery and optimization of this compound derivatives for various applications.

Q & A

Q. What are the validated synthetic routes for 4-Phenoxycinnoline, and how can researchers optimize yield and purity?

Methodological Answer:

- Step 1 : Review peer-reviewed protocols (e.g., nucleophilic substitution or cross-coupling reactions) for cinnoline derivatives. Prioritize routes with documented reproducibility .

- Step 2 : Use HPLC or GC-MS to monitor intermediate purity. Adjust reaction parameters (temperature, solvent polarity, catalyst loading) iteratively to maximize yield .

- Step 3 : Validate final product purity via -NMR, elemental analysis, and melting point consistency with literature values .

Q. How should researchers design initial spectroscopic characterization workflows for this compound?

Methodological Answer:

- Core Techniques : Combine /-NMR (assign aromatic proton environments), IR (phenoxy C-O stretch ~1250 cm), and UV-Vis (conjugation analysis).

- Contingency : If spectral anomalies arise (e.g., unexpected peaks), perform heteronuclear correlation experiments (HSQC, HMBC) to resolve structural ambiguities .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Hypothesis Testing : Systematically test solvent series (e.g., DMSO, ethanol, hexane) under controlled temperatures (25°C, 40°C) using gravimetric analysis.

- Error Mitigation : Account for hygroscopicity by storing solvents over molecular sieves and reporting uncertainty intervals (±SD) .

- Contradiction Analysis : Compare results with prior studies; discrepancies may arise from crystallinity differences (use XRD to confirm polymorphic forms) .

Q. What computational strategies are effective for predicting this compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

Q. How can researchers investigate the compound’s potential as a kinase inhibitor while addressing selectivity challenges?

Methodological Answer:

- Assay Design : Use fluorescence polarization assays to measure binding affinity against a kinase panel (e.g., EGFR, VEGFR). Include positive controls (e.g., staurosporine) .

- Selectivity Analysis : Apply Shannon entropy scoring to quantify kinase family specificity. If off-target binding occurs, modify substituents via SAR-guided synthesis .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response data from this compound toxicity studies?

Methodological Answer:

Q. What frameworks are recommended for reconciling contradictory results in this compound’s metabolic stability across studies?

Methodological Answer:

- PICOT Framework : Define Population (cell lines vs. in vivo models), Intervention (dose/concentration), Comparison (control compounds), Outcome (half-life), and Time (incubation duration) .

- Meta-Analysis : Aggregate datasets using random-effects models to identify confounding variables (e.g., cytochrome P450 isoform activity differences) .

Experimental Design & Validation

Q. How can researchers ensure reproducibility in this compound’s biological assays?

Methodological Answer:

Q. What steps are critical for scaling up this compound synthesis without compromising fidelity?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Quality-by-Design (QbD) : Use factorial design (e.g., Box-Behnken) to optimize parameters like mixing efficiency and heat transfer .

Ethical & Reporting Standards

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Transparency : Report all negative results in supplementary materials.

- Mechanistic Follow-Up : Conduct pharmacokinetic studies (e.g., bioavailability, tissue distribution) to identify absorption barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。